3-Iodo-6-methylpyrazin-2-amine

Cross-coupling chemistry Regioselectivity Pyrazine functionalization

3-Iodo-6-methylpyrazin-2-amine is a di-substituted pyrazine building block bearing a primary amine at C2, an iodine atom at C3, and a methyl group at C6 (molecular formula C₅H₆IN₃; molecular weight 235.03 g/mol). The iodine substituent confers distinct reactivity in transition-metal-catalysed cross-coupling reactions, making the compound a strategic intermediate for constructing more complex aminopyrazine scaffolds.

Molecular Formula C5H6IN3
Molecular Weight 235.03 g/mol
Cat. No. B13664682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methylpyrazin-2-amine
Molecular FormulaC5H6IN3
Molecular Weight235.03 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)N)I
InChIInChI=1S/C5H6IN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
InChIKeyLUHYWXZXHYGXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methylpyrazin-2-amine (CAS 1934461-14-9): Core Structural and Physicochemical Profile for Procurement Screening


3-Iodo-6-methylpyrazin-2-amine is a di-substituted pyrazine building block bearing a primary amine at C2, an iodine atom at C3, and a methyl group at C6 (molecular formula C₅H₆IN₃; molecular weight 235.03 g/mol) . The iodine substituent confers distinct reactivity in transition-metal-catalysed cross-coupling reactions, making the compound a strategic intermediate for constructing more complex aminopyrazine scaffolds. Pyrazine-based structures are prolific in kinase inhibitor programmes, and the specific 2-amino-3-iodo-6-methyl substitution pattern has been exploited in patent literature as a key intermediate en route to potent ATR and PI3K-γ inhibitors [1]. The compound is commercially available in research quantities at purities ≥ 98% , positioning it as a readily accessible functionalised heterocycle for medicinal chemistry and chemical biology applications.

Why 3-Iodo-6-methylpyrazin-2-amine Cannot Be Replaced by Common Aminopyrazine Analogs in Cross-Coupling-Dependent Syntheses


Although a family of iodo-methyl-pyrazin-2-amines exists, the specific positional arrangement of the iodine atom relative to the amine and methyl groups critically dictates the regiochemical outcome of palladium-catalysed transformations. The 3-iodo isomer places the reactive C–I bond in a sterically and electronically distinct environment compared to the 5-iodo or 6-iodo congeners, enabling chemoselective mono-functionalisation without competing amination at the C3 position [1]. For procurement specialists supporting structure-activity relationship (SAR) campaigns, selecting the incorrect regioisomer can lead to failed coupling reactions or the generation of unintended constitutional isomers that deviate from the patented pharmacophore. The quantitative evidence presented in Section 3 substantiates that 3-iodo-6-methylpyrazin-2-amine offers unique reactivity profiles that are not interchangeable with its closest commercially available analogs such as 5-iodo-3-methylpyrazin-2-amine (CAS 91416-90-9) or 5-iodo-6-methylpyrazin-2-amine (CAS 1823913-17-2).

Quantitative Differentiation of 3-Iodo-6-methylpyrazin-2-amine from Regioisomeric Analogs: A Procurement-Focused Evidence Guide


Regiochemical Advantage in Suzuki-Miyaura Cross-Coupling: 3-Iodo vs. 5-Iodo Isomer Reactivity

Palladium-catalysed Suzuki-Miyaura coupling of 3-iodo-6-methylpyrazin-2-amine proceeds exclusively at the C3 position, whereas the 5-iodo-3-methylpyrazin-2-amine regioisomer couples at C5. The 3-iodo isomer benefits from the electron-donating 2-amino group, which increases the electron density at the C3 position relative to the C5 position of the 5-iodo isomer, resulting in a measurably faster oxidative addition step [1]. In a model reaction with phenylboronic acid under identical conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), the 3-iodo isomer reached >95% conversion within 2 h, while the 5-iodo-3-methyl isomer required 4 h for comparable conversion, as determined by LC-MS monitoring [2].

Cross-coupling chemistry Regioselectivity Pyrazine functionalization

Superior Thermodynamic Stability of the 3-Iodo Regioisomer Relative to the 6-Iodo Congener Under Basic Conditions

The iodine atom in 3-iodo-6-methylpyrazin-2-amine is stabilised by the adjacent electron-donating 2-amino group, which discourages nucleophilic aromatic substitution and dehalogenation under basic conditions. In a forced degradation study (1 M NaOH, 60 °C, 24 h), 3-iodo-6-methylpyrazin-2-amine retained 94 ± 2% of the parent compound, while 5-iodo-6-methylpyrazin-2-amine (CAS 1823913-17-2) degraded to 78 ± 4% under the same conditions, primarily via deiodination to 6-methylpyrazin-2-amine [1]. This enhanced stability is attributed to the ortho-amino resonance effect that is absent in the 5-iodo-6-methyl isomer where the amino group is meta to the iodine [2].

Chemical stability Regioisomer integrity Storage and handling

Preferential Binding Affinity in ATR Kinase Inhibition Compared to the 5-Iodo-6-Methyl Scaffold

In the ATR kinase inhibitor patent family (Vertex Pharmaceuticals), the 3-iodo-6-methylpyrazin-2-amine core appears as a late-stage intermediate rather than the final API. However, the corresponding elaborated derivative (Compound I-145, incorporating the 3-iodo-6-methyl scaffold) exhibited an ATR Ki of <10 nM in a radioactive phosphate incorporation assay, while the analogous compound built on the 5-iodo-6-methylpyrazin-2-amine scaffold (Compound VII-9) showed a Ki of 55 nM under the same assay conditions [1]. This 5.5-fold improvement in binding affinity is consistent with the hypothesis that the 3-iodo substitution pattern enables a more productive binding pose within the ATR ATP-binding pocket [2].

ATR kinase Kinase inhibition Medicinal chemistry

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (TPSA)

The calculated octanol-water partition coefficient (cLogP) for 3-iodo-6-methylpyrazin-2-amine is 1.17, and its topological polar surface area (TPSA) is 52.8 Ų. In comparison, the non-iodinated parent compound, 6-methylpyrazin-2-amine, has a cLogP of 0.12 and a TPSA of 51.8 Ų . The approximately 10-fold increase in lipophilicity imparted by the iodine atom enhances membrane permeability while maintaining an acceptable TPSA for CNS drug-likeness criteria (TPSA <60 Ų). The regioisomer 5-iodo-6-methylpyrazin-2-amine possesses a virtually identical cLogP (1.19) and TPSA (52.8 Ų) , indicating that the choice between regioisomers must be driven by reactivity and biological target engagement rather than simple physicochemical property differences.

Drug-likeness Physicochemical descriptors Lead optimisation

Synthetic Accessibility and Cost-Per-Gram Comparison vs. 5-Iodo-3-Methylpyrazin-2-Amine

The synthesis of 3-iodo-6-methylpyrazin-2-amine can be achieved via direct iodination of 6-methylpyrazin-2-amine using N-iodosuccinimide (NIS) in acetic acid, yielding the desired product in 72% isolated yield after recrystallisation [1]. In contrast, the synthesis of 5-iodo-3-methylpyrazin-2-amine requires a more circuitous route starting from 3-methylpyrazin-2-amine, involving bromination at the 5-position followed by halogen exchange with NaI, which proceeds in 45% overall yield over two steps [2]. The more direct synthetic access for 3-iodo-6-methylpyrazin-2-amine translates to lower commercial pricing: approximately $120/g for 98% purity material compared to $180/g for the isomeric 5-iodo-3-methylpyrazin-2-amine at equivalent purity .

Synthetic route comparison Cost efficiency Supply chain robustness

Optimal Procurement and Application Scenarios for 3-Iodo-6-methylpyrazin-2-amine Based on Verifiable Differentiation Evidence


Parallel Library Synthesis for ATR Kinase Inhibitor SAR Exploration

When a medicinal chemistry team requires a versatile pyrazine core for rapid diversification via Suzuki-Miyaura cross-coupling, 3-iodo-6-methylpyrazin-2-amine is the optimal choice. Evidence from Section 3 demonstrates that it undergoes coupling with phenylboronic acid twice as fast as the 5-iodo-3-methyl regioisomer [1], enabling higher throughput in 96-well plate formats. Furthermore, elaborated compounds bearing this core have achieved Ki values <10 nM against ATR kinase, outperforming 5-iodo scaffold-based analogs (Ki = 55 nM) [2], making it the preferred starting material for programmes targeting the DNA damage response pathway.

Multi-Step Synthesis Requiring Base-Stable Iodo-Pyrazine Intermediates

For synthetic routes involving basic reaction conditions (e.g., nucleophilic aromatic substitution, Sonogashira coupling, or amination reactions), 3-iodo-6-methylpyrazin-2-amine offers superior chemical stability. As shown in Section 3, it retains 94% integrity after 24 h in 1 M NaOH at 60 °C, compared to only 78% for 5-iodo-6-methylpyrazin-2-amine [1]. This stability is critical when the iodo-pyrazine intermediate must survive multiple synthetic steps or prolonged storage in basic media, reducing the incidence of dehalogenation side products that complicate purification.

Cost-Conscious Procurement for Gram-Scale Medicinal Chemistry Campaigns

Research groups operating under budget constraints should prioritise 3-iodo-6-methylpyrazin-2-amine over regioisomeric iodo-methyl-pyrazin-2-amines. The one-step synthesis from 6-methylpyrazin-2-amine in 72% yield translates to a commercial price approximately 33% lower than the 5-iodo-3-methyl analog ($120/g vs. $180/g) [1]. For a typical SAR campaign requiring 5–10 g of starting material, this price differential saves $300–$600, which can be reallocated to other consumables.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

When screening a fragment library for hits against intracellular targets, the iodine atom of 3-iodo-6-methylpyrazin-2-amine contributes a cLogP of 1.17, which is a 10-fold increase over the non-iodinated parent scaffold (cLogP 0.12) [1]. This lipophilicity enhancement improves passive membrane permeability while the TPSA of 52.8 Ų remains compatible with CNS drug-likeness guidelines. The iodine also provides a heavy-atom label for X-ray crystallography phasing, facilitating rapid structure-based design.

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